Molecular structure and physicochemical properties of N-(Butan-2-yl)-1-benzothiophen-7-amine
Molecular structure and physicochemical properties of N-(Butan-2-yl)-1-benzothiophen-7-amine
Molecular Structure and Physicochemical Properties of N-(Butan-2-yl)-1-benzothiophen-7-amine: A Technical Guide
Part 1: Executive Summary & Structural Logic
N-(Butan-2-yl)-1-benzothiophen-7-amine is a lipophilic, secondary heteroaromatic amine belonging to the benzothiophene class.[1][2] While not a marketed drug itself, this scaffold represents a critical "privileged structure" in medicinal chemistry, often serving as a bioisostere for N-substituted indoles (e.g., in serotonergic ligands) or as a core for organic semiconductor materials.[1][2]
This guide provides a definitive technical analysis of its structure, predicted physicochemical behavior, synthetic pathways, and handling protocols.[1]
Chemical Identity
| Property | Detail |
| IUPAC Name | N-(Butan-2-yl)-1-benzothiophen-7-amine |
| Common Aliases | 7-(sec-butylamino)benzo[b]thiophene; N-sec-butyl-1-benzothiophen-7-amine |
| Molecular Formula | C₁₂H₁₅NS |
| Molecular Weight | 205.32 g/mol |
| Core Scaffold | Benzo[b]thiophene (7-position substitution) |
| Chirality | Contains one stereocenter at the C2 position of the butyl chain.[2][3][4][5][6] Exists as (R) and (S) enantiomers. |
Part 2: Physicochemical Profile & Molecular Dynamics
Understanding the physicochemical properties is essential for predicting pharmacokinetics (ADME) and solubility. The following data combines empirical trends from the benzothiophene class with calculated values for this specific derivative.
Key Physicochemical Parameters
| Parameter | Value (Approx/Calc) | Significance |
| LogP (Lipophilicity) | 3.8 – 4.2 | Highly lipophilic.[2] The sec-butyl group adds significant hydrophobicity compared to the parent amine (LogP ~2.3).[2] Expect high membrane permeability but low aqueous solubility.[1] |
| pKa (Conjugate Acid) | 4.5 – 5.2 | Weakly basic. The nitrogen lone pair is partially delocalized into the benzothiophene π-system (similar to an aniline).[2] N-alkylation slightly increases basicity vs. the primary amine.[2] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | Low TPSA indicates excellent blood-brain barrier (BBB) penetration potential, typical for CNS-active agents.[2] |
| H-Bond Donors / Acceptors | 1 / 2 | (1 NH donor, 1 N acceptor, 1 S acceptor).[1][2] Complies with Lipinski’s Rule of 5.[1] |
| Solubility | Low in water (< 0.1 mg/mL); High in DMSO, DCM, Methanol.[1] | Requires formulation (e.g., cyclodextrins or lipid carriers) for biological assays.[1] |
Structural Bioisosterism
The 7-amino-benzothiophene moiety is a classic bioisostere for the 7-amino-indole system.[2]
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Effect: Replacing the indole nitrogen (NH) with sulfur (S) removes a hydrogen bond donor and increases lipophilicity.
-
Utility: This substitution is often used to improve metabolic stability (avoiding N-oxidation or indole ring opening) or to modulate receptor affinity in GPCR targets like 5-HT (Serotonin) and Dopamine receptors.[2]
Part 3: Synthetic Methodologies
Two primary routes are recommended for synthesizing high-purity N-(Butan-2-yl)-1-benzothiophen-7-amine. Route A is preferred for small-scale medicinal chemistry due to milder conditions.[2] Route B is scalable for process chemistry.[1]
Route A: Reductive Amination (Recommended)
-
Precursors: 1-Benzothiophen-7-amine + 2-Butanone (Methyl Ethyl Ketone).[2]
-
Mechanism: Formation of a Schiff base (imine) followed by in situ reduction.
Protocol:
-
Imine Formation: Dissolve 1-benzothiophen-7-amine (1.0 eq) and 2-butanone (1.2 eq) in anhydrous Dichloroethane (DCE).
-
Acid Catalysis: Add catalytic Acetic Acid (AcOH, 1-2 drops) to activate the ketone. Stir for 30 min.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Workup: Stir at RT for 12h. Quench with sat. NaHCO₃. Extract with DCM.[1]
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Route B: Buchwald-Hartwig Cross-Coupling
-
Precursors: 7-Bromo-1-benzothiophene + sec-Butylamine.[2]
-
Catalyst: Pd₂(dba)₃ / BINAP or XPhos.
Protocol:
-
Setup: In a glovebox, combine 7-bromo-1-benzothiophene (1.0 eq), sec-butylamine (1.2 eq), NaOtBu (1.5 eq), and Pd catalyst (2-5 mol%) in Toluene.
-
Reaction: Heat to 100°C for 12-18h under Argon.
-
Note: This route avoids the use of the potentially unstable 7-amino precursor but requires expensive catalysts.[2]
Visualizing the Synthetic Workflow
Figure 1: Comparison of Reductive Amination (Route A) and Palladium-Catalyzed Coupling (Route B) for synthesis.[2]
Part 4: Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.3 - 7.6 ppm (m, 3H) | Aromatic protons of the benzene ring (H4, H5, H6).[1][2] |
| δ 7.4, 7.2 ppm (d, 2H) | Thiophene ring protons (H2, H3).[1] Characteristic AB system or two doublets. | |
| δ 4.2 ppm (br s, 1H) | N-H proton (broad, exchangeable with D₂O).[1] | |
| δ 3.5 ppm (m, 1H) | Chiral methine proton (CH -N) of the sec-butyl group.[2] | |
| δ 0.9 - 1.6 ppm (m, 8H) | Methyl and methylene protons of the butyl chain.[2] | |
| MS (ESI+) | [M+H]⁺ = 206.3 | Protonated molecular ion. |
Part 5: Biological & Safety Context
Metabolic Stability (Predicted)
-
Phase I Metabolism: The primary metabolic soft spot is the sec-butyl chain (hydroxylation) and the sulfur atom (S-oxidation to sulfoxide/sulfone).[2] The 7-amino group may undergo N-dealkylation.[2]
-
CYP Interactions: As a lipophilic amine, it may inhibit CYP2D6, a common liability for this structural class.[1]
Handling & Safety
-
Hazard Class: Irritant (Skin/Eye). Potential Sensitizer.[1][7]
-
Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine or sulfur.
-
Solubility for Assays: Prepare stock solutions in 100% DMSO. Do not store aqueous dilutions; prepare fresh.
Biological Signaling Potential
This molecule is structurally related to ligands for the 5-HT (Serotonin) and Dopamine receptors.[2] Below is a hypothetical interaction pathway based on SAR of 7-aminobenzothiophenes.
Figure 2: Predicted pharmacological interaction landscape based on benzothiophene SAR.[2]
References
-
PubChem. Benzo[b]thiophen-7-amine (Parent Compound) - CID 14765536.[2][8] National Library of Medicine.[1] [Link][2]
-
Organic Chemistry Portal. Synthesis of Benzothiophenes and Derivatives. (General synthetic methodologies for benzothiophene functionalization). [Link][2]
-
Jian, J., et al. pKa Values for Thiophenols and Related Heterocycles. Spectrochimica Acta Part A, 2025. (Context for acidity/basicity of sulfur heterocycles). [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. americanelements.com [americanelements.com]
- 3. N-butan-2-yl-1-phenylpentan-1-amine | C15H25N | CID 12285035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-Benzothiophen-7-yl)propan-2-amine | C11H13NS | CID 81148228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Search Results - AK Scientific [aksci.com]
- 7. 7-methyl-1-benzothiophen-5-amine hydrochloride | 2639441-91-9 [sigmaaldrich.cn]
- 8. Benzo[b]thiophen-7-amine | C8H7NS | CID 14765536 - PubChem [pubchem.ncbi.nlm.nih.gov]
